molecular formula C3H3Br3O B1347163 1,1,3-Tribromoacetone CAS No. 3475-39-6

1,1,3-Tribromoacetone

Cat. No. B1347163
CAS RN: 3475-39-6
M. Wt: 294.77 g/mol
InChI Key: FNYCCOFOQIUTIM-UHFFFAOYSA-N
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Description

1,1,3-Tribromoacetone is an impurity of Methotrexate . Methotrexate, an antimetabolite and antifolate agent, inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate, and inhibiting DNA synthesis .


Synthesis Analysis

The synthesis of 1,1,3-Tribromoacetone involves the use of 4-(Methyl amino) benzoic acid, 2, 4, 5, 6-tetraminopyrimidine sulfate as starting materials . The structures of all impurities were verified by H-NMR and MS; their purities were over 98.7% (detected by HPLC) .


Molecular Structure Analysis

The molecular formula of 1,1,3-Tribromoacetone is C3H3Br3O . It has an average mass of 294.767 Da and a monoisotopic mass of 291.773376 Da .


Physical And Chemical Properties Analysis

1,1,3-Tribromoacetone has a molecular weight of 294.77 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . Its exact mass is 293.77135 g/mol and its monoisotopic mass is 291.77340 g/mol . The topological polar surface area is 17.1 Ų .

properties

IUPAC Name

1,1,3-tribromopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYCCOFOQIUTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310883
Record name 1,1,3-Tribromoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Tribromoacetone

CAS RN

3475-39-6
Record name 1,1,3-Tribromo-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Tribromoacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233916
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3-Tribromoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-TRIBROMO-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5WUI16MSQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
C Temple Jr, JD Rose… - Journal of Heterocyclic …, 1976 - Wiley Online Library
The preparation of aminopterin analogs via 6‐halomethylpteridine intermediates either were unsuccessful or gave low yields of pteridines by reaction of 2,4,5,6‐tetraaminopyrimidine (1…
Number of citations: 3 onlinelibrary.wiley.com
L KNUTSSON - 1972 - pascal-francis.inist.fr
FAVORSKY REARRANGEMENTS. XVII. STUDIES ON THE MECHANISM OF THE REARRANGEMENT OF 1,1,3-TRIBROMOACETONE USING 13C-NMR SPECTROSCOPY. A LARGE …
Number of citations: 0 pascal-francis.inist.fr
BJ Burreson, RE Moore, PP Roller - Journal of Agricultural and …, 1976 - ACS Publications
The essential oil of Asparagopsis taxiformis, an edible red alga in Hawaii, is composed of mainly bromineand iodine-containing haloforms with smaller amounts of other halogenated …
Number of citations: 146 pubs.acs.org
O McConnell, W Fenical - Phytochemistry, 1977 - Elsevier
Ethanol extraction of fresh Asparagopsis taxiformis and A. armata, followed by pentane partition, results in the isolation of a series of halomethanes, among them MeI, CHCl 3 , and CCl …
Number of citations: 190 www.sciencedirect.com
DJ Faulkner - Tetrahedron, 1977 - Elsevier
Moore et~ 1.‘~ deliberately obtained only the volatile constituents of A. taxiformis. Examination of the crude oil by PMR and GC-MS revealed that bromoform was the major constituent …
Number of citations: 332 www.sciencedirect.com
WB Wright, DB Cosulich, MJ Fahrenbach… - Journal of the …, 1949 - ACS Publications
Variations in the structure of pteroylglutamic acid (I) 2 3have given substances of widespread interest. Hutchings, et al., 1 synthesized pteroyl-aspartic acid, the first analog of …
Number of citations: 22 pubs.acs.org
RR Gallucci, R Going - The Journal of Organic Chemistry, 1981 - ACS Publications
Results Methanol solutions of acetone, 2-butanone, 3-methyl-2-butanone, or 4-heptanone were allowed to react with 1 or 2 equiv of chlorine at 20-50 C. Chlorine is bubbled into …
Number of citations: 30 pubs.acs.org
FX Woolard, RE Moore, PP Roller - Phytochemistry, 1979 - Elsevier
HALOGENATED ACETIC AND ACRYLIC ACIDS FROM THE RED ALGA ASPARAGOPSIS TAXIFORMIS Page 1 Phyfochembfry, 1979, Vol. 18, PP. 617-620. @ Pergamoa Press Ltd. …
Number of citations: 77 www.sciencedirect.com
HMR Hoffmann, MN Iqbal - Tetrahedron Letters, 1975 - Elsevier
-Ref. 3a. 2 DetermIned by glc. d Isolated yield after chromatography on slllca gel. e 2, 4-Dlbromo-3-methyl-2-butanone Instead of 2 as ally1 cation precursor gave 2 In 48-5s yield. f NS …
Number of citations: 46 www.sciencedirect.com
DB Cosulich, DR Seeger, MJ Fahrenbach… - Journal of the …, 1953 - ACS Publications
A series of pteroylglutamic acid derivatives hasbeen synthesized with halogen and methyl substituents in the benzene ring moiety. The nitration of pteroylglutamic acid and 4-…
Number of citations: 18 pubs.acs.org

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